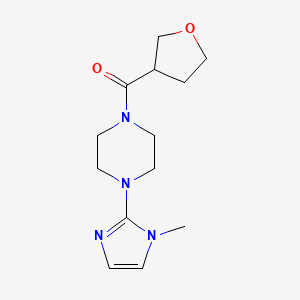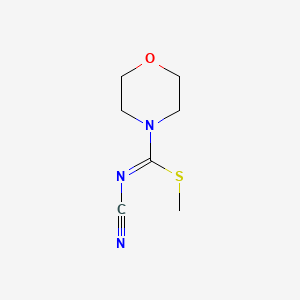
methyl N-cyanomorpholine-4-carbimidothioate
Übersicht
Beschreibung
Methyl N-cyanomorpholine-4-carbimidothioate is a chemical compound with the molecular formula C7H11N3OS . It has a molecular weight of 185.25 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of methyl N-cyanomorpholine-4-carbimidothioate involves the use of triethylamine in methanol for 24 hours at ambient temperature . The yield of this reaction is 56% . Please refer to the original source for detailed experimental methods .Molecular Structure Analysis
The molecular structure of methyl N-cyanomorpholine-4-carbimidothioate is represented by the formula C7H11N3OS . The exact structure and other related details can be found in the original source .Physical And Chemical Properties Analysis
The physical and chemical properties of methyl N-cyanomorpholine-4-carbimidothioate are not fully detailed in the sources. It is known that its molecular weight is 185.25 and its molecular formula is C7H11N3OS .Wissenschaftliche Forschungsanwendungen
Synthesis of Imidazoles
Methyl N-cyanomorpholine-4-carbimidothioate: is utilized in the synthesis of N,1-aryl-4-tosyl/ethylcarboxy-1H-imidazol-5-amines . This process involves the cyclization of activated methylene isocyanides in the presence of sodium hydride . Imidazoles are significant in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antitubercular, and antidepressant properties .
Development of Anticancer Agents
The compound plays a role in the development of anticancer agents. The imidazoles synthesized using methyl N-cyanomorpholine-4-carbimidothioate can exhibit anticancer activity, making it a valuable reagent in pharmaceutical research .
Antiviral Research
Imidazoles derived from this compound have shown antiviral activities. This makes methyl N-cyanomorpholine-4-carbimidothioate a key substance in the research for new antiviral drugs, especially in the context of emerging viral infections .
Analgesic and Anti-inflammatory Applications
The synthesized imidazoles also demonstrate analgesic and anti-inflammatory activities. Researchers can use methyl N-cyanomorpholine-4-carbimidothioate to explore new pain relief and anti-inflammatory medications .
Enzyme Inhibition Studies
This chemical is used in the study of enzyme inhibition, targeting enzymes like p38 MAP kinase, CYP26A1, and EGFR. These studies are crucial for understanding disease mechanisms and developing targeted therapies .
Receptor Agonist and Antagonist Development
The compound is instrumental in developing receptor agonists and antagonists, such as opioid and adrenergic receptor agonists, and leukotriene B4 receptor antagonists. This has implications for treating various conditions, from pain management to respiratory disorders .
Eigenschaften
IUPAC Name |
methyl N-cyanomorpholine-4-carboximidothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c1-12-7(9-6-8)10-2-4-11-5-3-10/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUDYASYNMISQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC#N)N1CCOCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-cyanomorpholine-4-carbimidothioate | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-toluidino)-2-propenenitrile](/img/structure/B2877805.png)
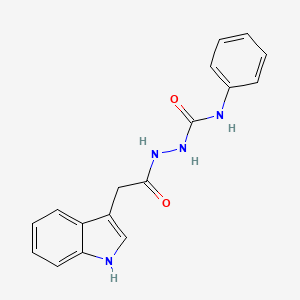
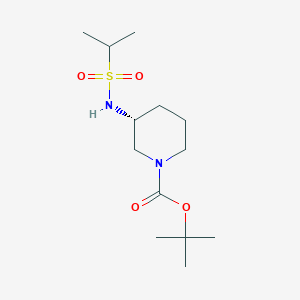
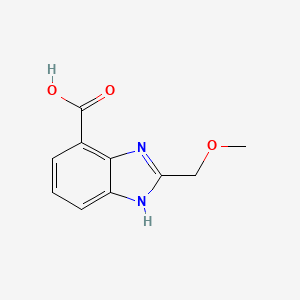
![Methyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2877815.png)
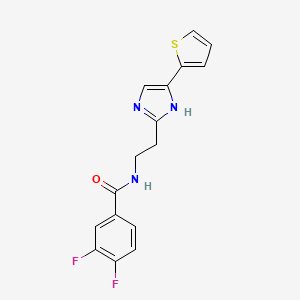
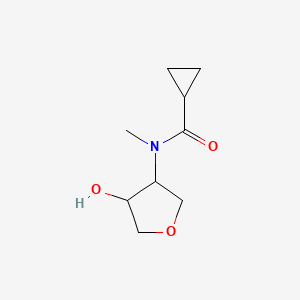
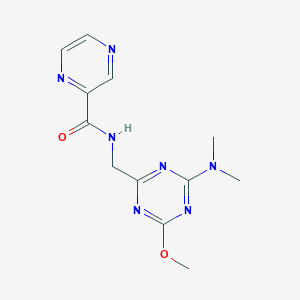
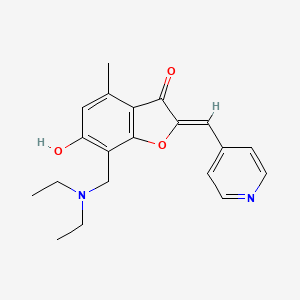

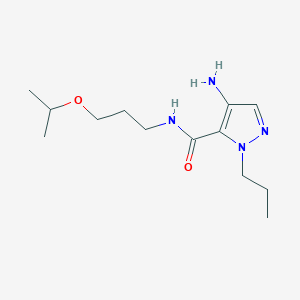
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide](/img/structure/B2877825.png)
